molecular formula C15H14ClNO4S B4692798 methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate

methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate

Cat. No. B4692798
M. Wt: 339.8 g/mol
InChI Key: DOFAYQMGWDHLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate, also known as MCBM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzoate ester family and has been found to have a variety of biochemical and physiological effects that make it a useful tool for researchers in different fields.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to inhibit the activity of a protein called NF-κB, which is known to play a role in inflammation and cancer. In addition, methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Studies have shown that methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes that are involved in inflammation. In addition, methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been found to have antioxidant properties, which can help protect cells from oxidative stress and damage. Finally, methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate in lab experiments is its relatively low cost and ease of synthesis. In addition, methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate in lab experiments. For example, methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been found to have low solubility in water, which can make it difficult to dissolve in certain experimental conditions. In addition, methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been found to be toxic at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate. One area of research that is currently being explored is the development of new cancer therapies based on the anti-cancer properties of methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate. In addition, researchers are also investigating the potential use of methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate in the treatment of inflammation and neurodegenerative diseases. Finally, there is also ongoing research on the mechanism of action of methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate, which may help to identify new targets for drug development.

Scientific Research Applications

Methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. One of the most promising areas of research for methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate is in the treatment of cancer. Studies have shown that methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)12-4-8-14(9-5-12)17-22(19,20)10-11-2-6-13(16)7-3-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAYQMGWDHLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.